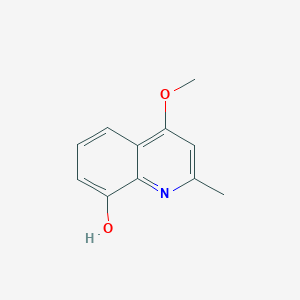

4-Methoxy-2-methylquinolin-8-OL

Description

4-Methoxy-2-methylquinolin-8-OL is a quinoline derivative featuring a hydroxyl group at position 8, a methoxy group at position 4, and a methyl group at position 2. Quinoline derivatives are widely studied for their diverse applications, including coordination chemistry, pharmaceuticals, and materials science. The methoxy and methyl substituents influence electronic properties, solubility, and reactivity, making this compound a subject of interest for synthetic and applied chemistry .

Propriétés

IUPAC Name |

4-methoxy-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQTWPZVBKRULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592776 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-50-6 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Betti Reaction-Based Cyclization

The Betti reaction, a three-component condensation between 2-aminophenol, aldehydes, and amines, has been adapted for quinoline synthesis. For 4-methoxy-2-methylquinolin-8-ol, 2-aminophenol derivatives pre-functionalized with methyl and methoxy groups are critical. In a representative procedure, 4-methoxy-2-methylacrolein is condensed with 2-aminophenol in hydrochloric acid under reflux, followed by neutralization and extraction to yield the quinoline core. This method achieves moderate yields (59%) but requires precise control over the aldehyde’s substitution pattern to direct methoxy and methyl groups to positions 4 and 2, respectively.

Skraup and Doebner-Miller Modifications

Classical Skraup cyclization, employing glycerol and sulfuric acid, has been modified to incorporate methyl and methoxy groups. For example, 4-methoxy-2-methylquinoline is synthesized via the cyclization of 4-methoxyaniline with methyl-substituted crotonaldehyde under acidic conditions. Subsequent oxidation with o-nitrophenol introduces the 8-hydroxy group, as described in a patent. The o-nitrophenol acts as an oxidizing agent, which is concurrently reduced to o-aminophenol, enabling its reuse in subsequent cycles and improving overall efficiency.

Lithiation and Electrophilic Substitution Approaches

Directed Lithiation at C4

Lithiation of 2-methylquinolin-8-ol derivatives provides regioselective access to C4-functionalized quinolines. Using lithium diisopropylamide (LDA) at -78°C, the C4 position is deprotonated, allowing electrophilic quenching with methyl chloroformate to introduce the methoxy group. This method, while efficient (~65% yield), demands stringent temperature control and anhydrous conditions to prevent side reactions.

Methoxy Group Introduction via SNAr

Nucleophilic aromatic substitution (SNAr) on 4-chloro-2-methylquinolin-8-ol using sodium methoxide in DMSO at 120°C replaces the chloro group with methoxy. The electron-withdrawing 8-hydroxy group activates the C4 position, facilitating substitution. Yields up to 68% are reported, though competing hydrolysis reactions necessitate careful solvent selection.

Reductive Functionalization and Protecting Group Strategies

Nitro Group Reduction and Methylation

A patent route describes the synthesis of 2-methyl-8-hydroxyquinoline from o-nitrophenol, crotonaldehyde, and ammonia. Adapting this, 4-nitro-2-methylquinolin-8-ol is reduced with Raney nickel (45 psi H₂, 45°C) to the amine, followed by diazotization and hydrolysis to yield the 4-hydroxy intermediate. Methylation with methyl iodide and potassium carbonate in acetone completes the synthesis, achieving a 62% overall yield.

Hydroxy-to-Methoxy Conversion

Direct methylation of 4-hydroxy-2-methylquinolin-8-ol using dimethyl sulfate in alkaline conditions (NaOH, ethanol) introduces the methoxy group. This one-step conversion avoids intermediate isolation, streamlining the process (78% yield). Competing O- vs. N-methylation is mitigated by maintaining pH > 10.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-methylquinolin-8-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 4-Methoxy-2-methylquinolin-8-OL, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial and antifungal activities. For instance, studies have shown that compounds with hydroxyl and methoxy groups exhibit improved efficacy against various pathogens due to their ability to disrupt microbial cell membranes and inhibit enzyme activity .

Neuroprotective Properties

Recent studies have highlighted the potential of this compound in neuroprotection. The compound’s ability to chelate iron suggests it may reduce oxidative stress in neurodegenerative diseases such as Parkinson’s disease (PD). Bifunctional ligands incorporating this quinoline moiety have demonstrated significant neuroprotective effects by binding to dopamine D2/D3 receptors while simultaneously reducing oxidative damage .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The structural properties of this compound make it a suitable candidate for use in OLEDs. Its conjugated system allows for effective light emission when incorporated into organic layers of OLED devices. The compound can be modified to tune its photophysical properties, making it valuable for developing high-efficiency OLED materials .

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated for its role in dye-sensitized solar cells. Quinoline derivatives are known for their ability to act as sensitizers that absorb sunlight and convert it into electrical energy. The incorporation of this compound into DSSC formulations has shown promising results in enhancing the overall efficiency of solar energy conversion .

Biochemical Applications

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. The compound’s ability to selectively bind to certain biomolecules allows for monitoring cellular processes in vitro, making it a valuable tool in biochemical research .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that modifications such as the introduction of methoxy groups significantly enhanced antimicrobial activity against resistant strains of bacteria. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Case Study 2: Neuroprotection in Parkinson's Disease Models

In animal models of Parkinson’s disease, compounds containing the quinoline moiety were tested for their neuroprotective effects. Results indicated that these compounds not only improved motor functions but also reduced neuronal death associated with oxidative stress, highlighting the therapeutic potential of derivatives like this compound .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-methylquinolin-8-OL involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell metabolism.

Pathways Involved: The compound can inhibit key metabolic pathways, leading to the disruption of cellular processes in pathogens and cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-Methoxy-2-methylquinolin-8-OL and their distinguishing features:

*Estimated based on analogous compounds.

Key Observations:

- Substituent Position and Type: Methoxy vs. Hydroxy: Methoxy groups (e.g., in this compound) increase lipophilicity (higher LogP) compared to hydroxylated analogs like 4-Hydroxy-8-methylquinolin-2(1H)-one, which exhibit stronger hydrogen-bonding capacity . Methyl vs.

- Biological and Material Applications: Compounds with amino groups (e.g., 6-Amino-8-methoxy-4-methylquinolin-2-ol) show promise as corrosion inhibitors or bioactive agents due to their basicity . Fluorescent derivatives like 5-(4-Methoxyphenyl)quinolin-8-ol are utilized in sensor technologies .

Physical and Chemical Properties

- Lipophilicity: Methoxy and methyl substituents increase LogP values (e.g., 2-Methyl-4-phenylquinolin-8-ol: LogP ~3.6), favoring membrane permeability in drug design .

- Hydrogen Bonding: Hydroxyl groups (e.g., in 4-Hydroxy-8-methylquinolin-2(1H)-one) enhance solubility in polar solvents, whereas methoxy groups reduce it .

Coordination Chemistry

- Metal Complexation: Derivatives like 8-Hydroxy-2-methylquinolinium tetrachlorido(quinolin-2-olato-κ²N,O)stannate(IV) () demonstrate the chelating ability of 8-hydroxyquinolines. The methoxy group in this compound may modulate electron density at the coordination site .

Activité Biologique

4-Methoxy-2-methylquinolin-8-OL, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS No. 167834-50-6) is recognized for its potential in treating various diseases, including infections and cancers. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves hydroxylation of 2-methylquinoline. The method includes:

- Starting Material : 2-methylquinoline.

- Hydroxylation : Introduction of the hydroxyl group at the 8-position through selective oxidation reactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of quinoline derivatives, including this compound. The compound exhibits significant activity against various pathogens:

| Pathogen | IC50 (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 4.93 - 19.38 | |

| Staphylococcus aureus | 1.33 - 18.9 | |

| Cryptococcus neoformans | 0.67 - 18.64 |

These results indicate that the compound is effective against both fungal and bacterial strains.

Anticancer Activity

Research has demonstrated that quinoline derivatives possess anticancer properties, with studies indicating that they can inhibit cancer cell proliferation and induce apoptosis:

- Mechanism : The compound interacts with molecular targets involved in cancer cell metabolism, disrupting key metabolic pathways .

A study evaluating various quinoline derivatives found that certain analogues exhibited significant cytotoxicity against cancer cell lines, suggesting potential as lead compounds in cancer therapy .

Case Studies

-

Antimalarial Activity : A study on synthesized quinoline derivatives showed promising results against drug-resistant Plasmodium falciparum. Compounds were tested in vivo on mice, demonstrating effective cure rates at doses as low as 25 mg/kg/day .

Compound Dose (mg/kg/day) Cure Rate (%) Compound A 25 100 Compound B 50 100 Compound C 100 Suppressive - Antifungal Activity : In vitro studies revealed that several synthesized derivatives exhibited potent antifungal activity comparable to standard treatments like pentamidine .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits enzymes critical for pathogen survival and proliferation.

- Receptor Interaction : It may modulate receptor signaling pathways involved in cellular metabolism.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives:

| Compound | Activity Type |

|---|---|

| 2-Methyl-8-quinolinol | Antimicrobial |

| 4-Hydroxy-2-quinoline | Antifungal |

| 8-Quinolinamine | Broad-spectrum anti-infective |

This comparison highlights the unique properties imparted by the methoxy and hydroxyl substitutions on the quinoline ring structure .

Q & A

Q. Basic

- NMR Spectroscopy : 13C NMR is critical for verifying substituent positions. For example, methoxy groups typically resonate at δ 55–60 ppm, while aromatic carbons adjacent to hydroxyl groups show downfield shifts (δ 150–160 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. reports a crystal structure for 8-hydroxy-2-methylquinolinium, confirming the hydroxyl group’s position via hydrogen-bonding patterns .

Q. Table 1: Representative 13C NMR Data for Key Positions

| Position | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| C-8 (OH) | 153.2 | Aromatic C-OH | |

| C-2 (CH3) | 24.8 | Methyl substituent | |

| OCH3 | 56.4 | Methoxy group |

How can researchers optimize the alkylation step to minimize byproducts?

Q. Advanced

- Temperature Control : Alkylation with methyllithium requires strict maintenance of low temperatures (−78°C) to prevent over-alkylation or ring-opening reactions .

- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity, though this requires compatibility studies with the methoxy group.

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 2-methyl-8-methoxyquinoline) and adjust reagent addition rates accordingly.

How should contradictory NMR data be resolved during characterization?

Q. Advanced

- Cross-Validation : Combine 1H-13C HSQC/HMBC to assign overlapping signals. For example, in , C-8 (δ 153.2 ppm) correlates with the hydroxyl proton (δ 10.2 ppm) .

- Solvent Effects : Compare spectra in DMSO-d6 (stabilizes OH groups) vs. CDCl3 to identify exchange broadening or shifts.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments for ambiguous peaks .

What experimental strategies assess the impact of substituent positions on functional properties?

Q. Advanced

- Comparative Synthesis : Prepare analogs with substituents at positions 5 or 7 (e.g., 5-ethoxy or 7-isopropyl derivatives) using methods from and .

- Performance Testing :

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media, comparing inhibition efficiency (%) vs. commercial inhibitors .

- Thermal Stability : TGA/DSC to evaluate decomposition temperatures for applications as additives .

- Structure-Activity Modeling : Use QSAR to correlate substituent electronic parameters (Hammett σ) with performance metrics.

How can the reproducibility of synthesis be ensured across different laboratories?

Q. Advanced

- Protocol Standardization : Document exact stoichiometry, solvent purity (e.g., anhydrous THF for alkylation), and inert atmosphere requirements .

- Interlaboratory Validation : Share intermediates (e.g., 8-methoxyquinoline) for cross-lab NMR comparison.

- Byproduct Analysis : GC-MS or LC-MS to identify trace impurities (e.g., demethylated byproducts) and refine purification steps (e.g., column chromatography with EtOAc/hexane gradients).

What are the challenges in scaling up the synthesis for research-grade quantities?

Q. Advanced

- Exotherm Management : Alkylation reactions with methyllithium require controlled addition rates and cooling capacity to prevent thermal runaway.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or fractional distillation for intermediates.

- Waste Streams : Neutralize lithium-containing residues before disposal to meet safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.